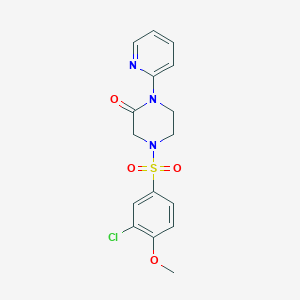

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

The compound features a piperazin-2-one core substituted with a pyridin-2-yl group at the 1-position and a 3-chloro-4-methoxybenzenesulfonyl moiety at the 4-position. Its synthesis involves the reaction of methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate, followed by substitution of the methoxy group with various amines . Biological evaluation via MTT assays has demonstrated cytotoxic activity against cancer cell lines, making it a candidate for further anticancer research .

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-24-14-6-5-12(10-13(14)17)25(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZBUFCQCRHZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

Sulfonylation: The benzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and sulfides.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Piperazinone Derivatives

Piperazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparison of key analogues:

Physicochemical Properties

Biological Activity

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including its role as an inhibitor of various enzymes and its applications in cancer therapy. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is C18H20ClN3O3S. Its structure features a piperazine ring substituted with a pyridine and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Cathepsin L : This compound has been shown to inhibit cathepsin L, a cysteine protease involved in various physiological processes, including protein degradation and immune response. Inhibitors like this compound can provide insights into therapeutic strategies for diseases where cathepsin L plays a role, such as cancer and inflammation .

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This suggests that 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one may also exhibit neuroprotective effects or potential applications in treating neurodegenerative diseases .

Antitumor Activity

Research has indicated that related compounds exhibit significant antitumor activity. For instance, studies on piperazine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one | HeLa | 10.5 | Apoptosis |

| Piperazine Derivative A | MCF-7 | 8.0 | Cell Cycle Arrest |

| Piperazine Derivative B | A549 | 12.3 | Apoptosis |

Antibacterial and Antifungal Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal properties. The compound's sulfonamide moiety may enhance its interaction with bacterial enzymes, leading to effective inhibition.

| Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 |

| Antifungal | Candida albicans | 20 |

Case Studies

- Inhibition of Cathepsin L : A study demonstrated that the compound effectively inhibited cathepsin L with an IC50 value significantly lower than that of traditional inhibitors, indicating a strong binding affinity and potential for therapeutic use .

- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in neurodegenerative disease treatment .

Q & A

Q. Q1. What are the key structural features of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one, and how do they influence its reactivity and biological interactions?

Answer: The compound features:

- A piperazin-2-one core with a pyridin-2-yl substituent, which may enhance hydrogen-bonding interactions with biological targets.

- A 3-chloro-4-methoxybenzenesulfonyl group , contributing to electron-withdrawing effects and potential enzymatic inhibition.

These features are critical for interactions with receptors (e.g., serotonin or dopamine receptors) due to the sulfonyl group’s role in binding to catalytic sites .

Methodological Insight: Use X-ray crystallography (as seen in piperazine derivatives in ) or NMR to confirm stereochemistry and intermolecular interactions.

Q. Q2. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex sulfonyl and piperazine moieties?

Answer:

- Step 1: Synthesize the piperazin-2-one ring via cyclization of a diamine precursor under reflux with a carbonyl source (e.g., phosgene analogs).

- Step 2: Introduce the pyridin-2-yl group via nucleophilic substitution or Pd-catalyzed coupling.

- Step 3: Sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Optimization Tip: Monitor reaction progress via HPLC (as in ’s multi-step synthesis) and adjust stoichiometry to minimize byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?

Answer: Discrepancies may arise from:

- Assay conditions (e.g., pH, solvent polarity affecting solubility).

- Target specificity (e.g., off-target binding to related receptors).

Methodology: - Perform dose-response curves across multiple cell lines (e.g., HEK-293 for GPCR activity).

- Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to quantify affinity .

- Cross-validate with molecular docking studies to identify binding poses (refer to ’s preliminary studies).

Q. Q4. What experimental design is optimal for evaluating the compound’s pharmacokinetic (PK) properties, such as metabolic stability and CYP inhibition?

Answer:

- In vitro PK:

- Microsomal stability assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- CYP inhibition: Use fluorescent probes (e.g., CYP3A4) to measure IC₅₀ values.

- In vivo PK:

Q. Q5. How can structure-activity relationship (SAR) studies be structured to improve this compound’s selectivity for a specific enzyme target?

Answer:

- SAR Framework:

- Core modifications: Replace piperazin-2-one with a piperazine ring (see ’s pyridazinone derivatives) to assess rigidity effects.

- Substituent variations: Test analogs with halogens (F, Br) at the 3-chloro position or methoxy group replacements (e.g., ethoxy).

Methodology:

- Synthesize analogs via parallel synthesis.

- Screen against a panel of enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization assays.

- Apply QSAR models to predict binding affinities (as in ’s analytical methods) .

Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

- Challenges:

- Low yield in sulfonylation step due to steric hindrance.

- Purification difficulties from polar byproducts.

- Solutions:

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

Answer:

- Potential Causes:

- Differential expression of target proteins (e.g., overexpressed receptors in cancer cells).

- Off-target effects in normal cells.

- Resolution Strategy:

- Perform transcriptomic profiling (RNA-seq) to identify upregulated pathways in responsive cell lines.

- Validate using siRNA knockdown of suspected targets.

- Compare with ’s cytotoxicity mechanisms in pyrido-pyrimidinone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.